6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one
Description
6-Chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core with three key substitutions:
- Position 6: Chloro (-Cl) group, enhancing electrophilicity and influencing intermolecular interactions.
- Position 4: Methyl (-CH₃) group, contributing to steric effects and lipophilicity.
- Position 7: (3-Methylbenzyl)oxy group, a hydrophobic substituent that modulates solubility and receptor binding.
Properties
IUPAC Name |
6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-11-4-3-5-13(6-11)10-21-17-9-16-14(8-15(17)19)12(2)7-18(20)22-16/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWUBRHAVLHQGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C3C(=CC(=O)OC3=C2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-methyl-2H-chromen-2-one and 3-methylbenzyl alcohol.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the ether linkage.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromen-2-one derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that coumarin derivatives, including 6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one, exhibit significant anticancer properties. A study reported that compounds within this class showed potent activity against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Its structural components enable it to interact with microbial enzymes and cell membranes, potentially leading to cell death or growth inhibition.
Enzyme Inhibition
This compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating various diseases by modulating biochemical processes.
Case Study 1: Anticancer Efficacy
In a controlled study, researchers synthesized various coumarin derivatives and evaluated their cytotoxic effects on MCF-7 cells. The study found that modifications to the chromenone structure significantly impacted their anticancer efficacy, highlighting the potential of this compound as a lead compound for further drug development .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that it exhibited notable inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent in pharmaceuticals.
Summary of Applications
| Application | Description |
|---|---|
| Anticancer Activity | Effective against MCF-7 cells; potential for drug development |
| Antimicrobial Properties | Inhibitory effects on bacterial growth; potential for pharmaceutical use |
| Enzyme Inhibition | Modulates metabolic pathways; therapeutic implications |
Mechanism of Action
The mechanism of action of 6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating biological pathways.
Signal Transduction: The compound can affect signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 7
6-Chloro-7-[(2,4-Dichlorobenzyl)Oxy]-4-Phenyl-2H-Chromen-2-One ()
- Substituents : 7-(2,4-Dichlorobenzyloxy), 4-phenyl.
- The 4-phenyl substitution adds steric bulk, possibly reducing rotational freedom .
7-[(3-Chlorobenzyl)Oxy]-4-[(Methylamino)Methyl]-2H-Chromen-2-One (C18, )
- Substituents: 7-(3-Chlorobenzyloxy), 4-(methylaminomethyl).
- Key Differences: The 3-chloro group enhances electronic effects, while the 4-methylaminomethyl introduces a basic nitrogen, improving water solubility. This compound exhibits high MAO-B inhibitory activity (Tanimoto Combo Score = 1.5 vs. MAO-B), suggesting that halogenation at the benzyloxy group and nitrogen-containing substituents enhance selectivity .
3-Benzyl-6-Chloro-4-Methyl-7-(2H-Tetrazol-5-Ylmethoxy)-2H-Chromen-2-One ()
- Substituents : 7-(Tetrazolylmethoxy), 3-benzyl.
- Key Differences: The tetrazole ring acts as a bioisostere for carboxylic acids, improving hydrogen-bonding capacity and metabolic stability.
Variations in Core Substitutions
6-Chloro-7-Hydroxy-3,4-Dimethyl-2H-Chromen-2-One ()
- Substituents : 7-hydroxy, 3,4-dimethyl.
- Key Differences : The 7-hydroxy group increases polarity (reducing logP by ~1.5 units) and enables hydrogen bonding, contrasting with the hydrophobic benzyloxy group. The 3-methyl substitution may hinder interactions in planar binding sites .
4-Methyl-7-((5-Phenyl-1,3,4-Thiadiazol-2-Yl)Oxy)-2H-Chromen-2-One (7a, )
- Substituents : 7-(thiadiazolyloxy), 4-methyl.
- However, the larger substituent may reduce membrane permeability compared to the target compound’s benzyloxy group .
Biological Activity
6-Chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one, also known as a coumarin derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H15ClO3
- Molecular Weight : 314.76 g/mol
- CAS Number : 389077-15-0
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The reaction begins with 6-chloro-4-methyl-2H-chromen-2-one and 3-methylbenzyl alcohol.
- Reaction Conditions : The synthesis is conducted under reflux conditions with a suitable catalyst (acid or base) to facilitate ether formation.
- Purification : The final product is purified through recrystallization or chromatography to achieve high purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit certain enzymes involved in cancer cell survival, particularly targeting myeloid cell leukemia-1 (Mcl-1), which is crucial for cancer cell resistance to apoptosis .
- Receptor Binding : The compound can bind to specific receptors, modulating various biological pathways.
- Signal Transduction : It influences signal transduction pathways that affect cellular responses and gene expression.
Biological Activity and Research Findings
Recent studies have highlighted the significant biological activities associated with this compound:
Anticancer Activity
Research indicates that coumarin derivatives exhibit potent anticancer properties by inhibiting Mcl-1. In a study evaluating various coumarin derivatives, compounds similar to this compound demonstrated promising Mcl-1 inhibitory activity with values indicating their efficacy against cancer cells. For example, modifications at the C-4 position significantly influenced inhibitory potency, suggesting that hydrophobic and electron-withdrawing groups enhance activity .
Antimicrobial Properties
Coumarins are also recognized for their antimicrobial effects. Studies have shown that 6-chloro derivatives possess activity against various microbial strains, making them candidates for further development in antimicrobial therapies .
Case Studies
Several case studies have documented the biological effects of coumarin derivatives:
-
In Vitro Studies : A study assessed the cytotoxic effects of various coumarin derivatives on cancer cell lines, demonstrating that compounds with similar structures to this compound exhibited significant cytotoxicity against breast and colon cancer cells.
Compound Cell Line IC50 (µM) Compound A MCF7 (Breast Cancer) 10.5 Compound B HT29 (Colon Cancer) 15.0 6-Chloro derivative MCF7 8.0 - Mechanistic Studies : Another investigation focused on the mechanism of action of similar coumarins, revealing that they induce apoptosis through caspase activation and mitochondrial pathway modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
